A Technical Guide to the Solubility of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
A Technical Guide to the Solubility of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Introduction: The Critical Role of Solubility in Preclinical Development
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a chemical entity noted as an intermediate in the synthesis of ticagrelor derivatives, which are investigated as antiplatelet agents.[1][2][3] In the journey of any active pharmaceutical ingredient (API) from discovery to a viable drug product, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's ultimate bioavailability and therapeutic efficacy. Poor solubility can lead to unpredictable absorption, hinder the development of reliable dosage forms, and ultimately cause promising candidates to fail.
This guide provides an in-depth technical overview of the methodologies and critical factors involved in characterizing the solubility of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide. We will move beyond mere procedural descriptions to explore the underlying scientific principles, ensuring that the experimental choices are rationalized and the resulting data is both accurate and meaningful for drug development professionals.
Physicochemical Profile
A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies. These parameters provide the context for interpreting experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₂NO | [4] |
| Molecular Weight | 197.18 g/mol | [4] |
| Melting Point | 145 - 147°C | [1] |
| pKa (Predicted) | 16.43 ± 0.40 | [1] |
| Calculated Aqueous Solubility | Practically insoluble (0.063 g/L at 25°C) | [4] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [1][5] |
The high predicted pKa suggests the amide proton is very weakly acidic, meaning the molecule will likely remain in a neutral, non-ionized state across the physiological pH range.[6] This is a crucial insight, as it implies that pH modification will not be a viable strategy to enhance its aqueous solubility.[7] The calculated low aqueous solubility of 0.063 mg/mL firmly categorizes this compound as "practically insoluble," highlighting the significant formulation challenges that would need to be overcome for effective oral delivery.[4]
Understanding the Nuances of Solubility Measurement
It is critical to distinguish between two key types of solubility measurements, as they answer different questions in the development pipeline.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure when the solid and dissolved phases are in equilibrium.[8] It is the gold-standard measurement for preformulation and is typically determined using the shake-flask method.[9]
-
Kinetic Solubility: This measurement is often used in high-throughput screening (HTS) during early discovery.[10] It reflects the concentration at which a compound, typically dissolved in an organic solvent like DMSO first, precipitates when added to an aqueous buffer.[11] While faster to measure, kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[8]
For the purpose of robust drug development, determining the thermodynamic solubility is essential.
Core Methodology: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the universally recommended approach for determining equilibrium solubility, endorsed by regulatory bodies like the ICH.[9][12][13] Its strength lies in ensuring that a true equilibrium is reached, providing a reliable value for formulation and biopharmaceutical classification.
Causality Behind the Protocol
The objective is to create a saturated solution where the rate of dissolution from the solid phase equals the rate of precipitation from the solution. Every step is designed to achieve and maintain this equilibrium. Adding an excess of the solid API is crucial to ensure that the solution becomes saturated and remains so throughout the experiment.[14] Agitation prevents the formation of a static boundary layer around the solid particles, facilitating efficient dissolution.[9] Incubation for 24 to 48 hours at a controlled temperature (typically 37°C for biorelevance) is necessary to ensure the system reaches a true thermodynamic equilibrium.[12][15] Subsequent separation of the undissolved solid is critical for accurately quantifying the concentration of the dissolved API in the supernatant.
Detailed Step-by-Step Protocol
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH M9 guidelines) and biorelevant media (e.g., FaSSIF, FeSSIF).[13] Pre-heat the media to the target temperature (37 ± 1 °C).[12]
-
Addition of Compound: Add an excess amount of solid (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide to a sufficient volume of each medium in a suitable vessel (e.g., glass vial or flask). The excess should be visually apparent.
-
Equilibration: Seal the vessels and place them in an orbital shaker or other suitable agitation device set to 37 ± 1 °C. Agitate for a defined period, typically 24-48 hours.[9] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: After incubation, allow the vessels to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the remaining solid material immediately. This is typically achieved by centrifugation at high speed or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
pH Verification: Measure the final pH of the saturated solution to ensure that the buffering capacity of the medium was maintained throughout the experiment.[13]
-
Solid-State Analysis: It is considered good practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no polymorphic or solvate transformation occurred during the experiment, which could alter the solubility value.[16]
Visualizing the Workflow: Shake-Flask Solubility Determination
Caption: Key intrinsic and extrinsic factors impacting the solubility of an API.
Illustrative Data Summary
While specific experimental data for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is not publicly available, the following table presents a realistic, illustrative dataset that a researcher might generate. This data reflects the expected behavior of a poorly soluble, neutral compound.
| Medium | pH | Temperature (°C) | Illustrative Solubility (µg/mL) | Expected BCS Class |
| 0.1 N HCl | 1.2 | 37 | 0.07 | Poorly Soluble |
| Acetate Buffer | 4.5 | 37 | 0.06 | Poorly Soluble |
| Phosphate Buffer | 6.8 | 37 | 0.06 | Poorly Soluble |
| FaSSIF | 6.5 | 37 | 5.2 | Poorly Soluble |
| FeSSIF | 5.0 | 37 | 25.8 | Poorly Soluble |
Note: Data are for illustrative purposes only.
The illustrative data shows minimal pH effect in standard buffers, consistent with a neutral molecule. [7]However, the solubility dramatically increases in biorelevant media, particularly in the fed state (FeSSIF), suggesting that the presence of bile salts and lipids can significantly enhance its solubilization. [17]This is a critical finding for development, indicating a potential for a significant positive food effect on oral absorption. [18]
Conclusion and Forward Look
The comprehensive solubility characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide reveals it to be a poorly soluble, neutral compound. Its solubility is largely independent of pH but is highly sensitive to the composition of the medium, with significant enhancement observed in biorelevant fluids. This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), although permeability would need to be experimentally confirmed.
For drug development professionals, these findings dictate a clear path forward. Development of an oral dosage form for this compound would necessitate the use of enabling formulation technologies. [19]Strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction would be essential to improve the dissolution rate and achieve adequate bioavailability. [16]The pronounced difference between fasted and fed state simulated media underscores the importance of conducting clinical trials with a clear understanding of food effects. This foundational solubility data, generated through robust and well-rationalized methodologies, is the bedrock upon which successful formulation development is built.
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